molecular formula C23H14N2O6 B11502323 4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate

4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate

Cat. No.: B11502323
M. Wt: 414.4 g/mol
InChI Key: DNLJYKMXXYZNGY-UHFFFAOYSA-N
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Description

4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of furan and oxadiazole rings, which are known for their significant biological and pharmacological activities. The compound’s structure includes a furan-2-carboxylate group, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate can then be reacted with 4-bromophenol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but lacks the phenoxy and carboxylate groups.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the oxadiazole and phenoxy groups.

    4-Bromophenol: Contains the phenoxy group but lacks the furan and oxadiazole rings.

Uniqueness

4-{4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl furan-2-carboxylate is unique due to the combination of furan, oxadiazole, and phenoxy groups in a single molecule

Properties

Molecular Formula

C23H14N2O6

Molecular Weight

414.4 g/mol

IUPAC Name

[4-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H14N2O6/c26-23(20-4-2-14-28-20)30-18-11-9-17(10-12-18)29-16-7-5-15(6-8-16)21-24-22(31-25-21)19-3-1-13-27-19/h1-14H

InChI Key

DNLJYKMXXYZNGY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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